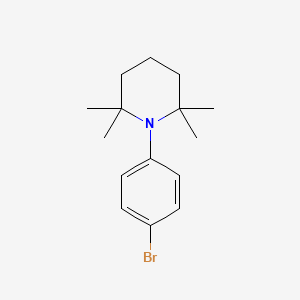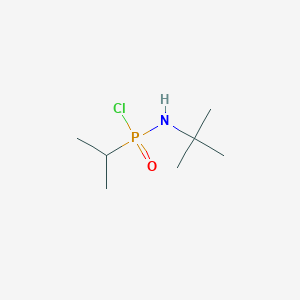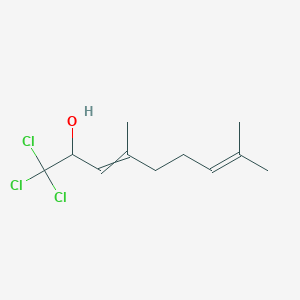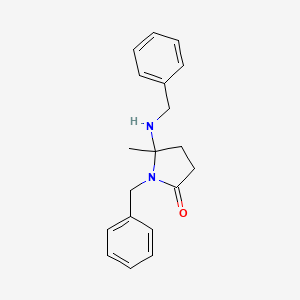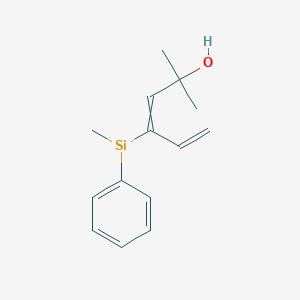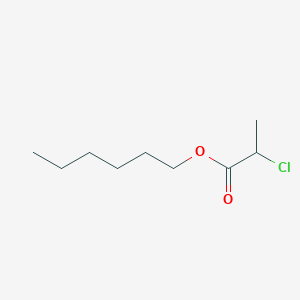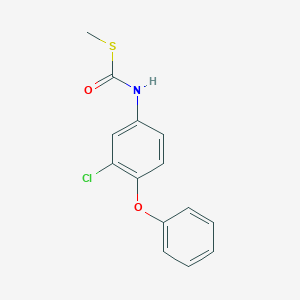
S-Methyl (3-chloro-4-phenoxyphenyl)carbamothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-Methyl (3-chloro-4-phenoxyphenyl)carbamothioate: is a synthetic pyrethroid insecticide. It is known for its effectiveness against a wide range of pests, including Coleoptera, Diptera, and Hemiptera . This compound is highly soluble in most organic solvents but not in water, and it is considered moderately persistent in soil .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of S-Methyl (3-chloro-4-phenoxyphenyl)carbamothioate typically involves the reaction of 3-chloro-4-phenoxyphenyl isothiocyanate with methanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, and involves the use of industrial reactors and purification systems.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or other reduced forms.
科学的研究の応用
Chemistry: In chemistry, S-Methyl (3-chloro-4-phenoxyphenyl)carbamothioate is used as a reagent in various organic synthesis reactions. It is also studied for its reactivity and stability under different conditions.
Biology: In biology, this compound is used to study the effects of pyrethroid insecticides on various organisms. It is also used in research on insecticide resistance and the development of new pest control methods.
Medicine: In medicine, the compound is studied for its potential use in developing new drugs and treatments. Its effects on various biological pathways are of particular interest.
Industry: In industry, this compound is used in the formulation of insecticides for agricultural and non-agricultural applications. It is also used in the development of new pest control products.
作用機序
The mechanism of action of S-Methyl (3-chloro-4-phenoxyphenyl)carbamothioate involves the disruption of the nervous system of insects. It targets sodium channels in nerve cells, leading to paralysis and death of the insect . The compound binds to the sodium channels, preventing the normal flow of sodium ions and disrupting nerve impulses.
類似化合物との比較
Fenvalerate: Another synthetic pyrethroid insecticide with similar properties and uses.
Esfenvalerate: The (S)-enantiomer of fenvalerate, known for its high potency and effectiveness.
Cypermethrin: A widely used pyrethroid insecticide with similar mechanisms of action.
Uniqueness: S-Methyl (3-chloro-4-phenoxyphenyl)carbamothioate is unique in its specific chemical structure, which gives it distinct properties and reactivity. Its effectiveness against a broad range of pests and its moderate persistence in soil make it a valuable tool in pest control.
特性
CAS番号 |
80199-42-4 |
|---|---|
分子式 |
C14H12ClNO2S |
分子量 |
293.8 g/mol |
IUPAC名 |
S-methyl N-(3-chloro-4-phenoxyphenyl)carbamothioate |
InChI |
InChI=1S/C14H12ClNO2S/c1-19-14(17)16-10-7-8-13(12(15)9-10)18-11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17) |
InChIキー |
SXCKZPGLBLTXSD-UHFFFAOYSA-N |
正規SMILES |
CSC(=O)NC1=CC(=C(C=C1)OC2=CC=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


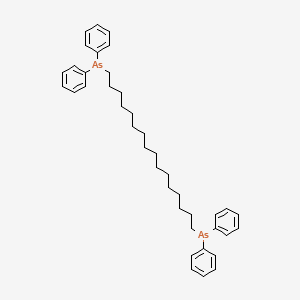

![{[Dichloro(fluoro)methyl]sulfanyl}(3,5-dichlorophenyl)carbamyl fluoride](/img/structure/B14424474.png)
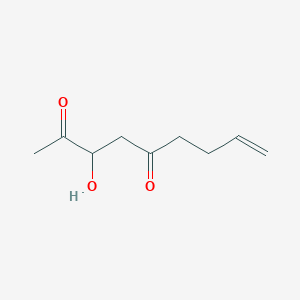
![(3S,8R,9S,10S,13R,14S,17R)-17-(2,10-dimethylundecan-6-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14424508.png)
